2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one
Description
2-Bromo-1-(morpholin-4-yl)ethan-1-one is a brominated ketone featuring a morpholine moiety, a six-membered heterocycle containing one oxygen and one nitrogen atom. The morpholine group imparts unique electronic and steric properties, influencing reactivity and interactions in subsequent reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2,2-dideuterio-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2/i5D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQAMNGYJQUKK-BFWBPSQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N1CCOCC1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one typically involves the bromination of 1-(morpholin-4-yl)ethanone. One common method includes the reaction of 1-(morpholin-4-yl)ethanone with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Medicinal Chemistry
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one has been investigated for its potential therapeutic properties. Morpholine derivatives are known for their biological activity, including antibacterial and antifungal effects. The incorporation of the bromoacetyl group enhances the reactivity of the compound, making it a useful intermediate in the synthesis of various bioactive molecules.
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of morpholine derivatives, this compound was synthesized and tested against several bacterial strains. The results indicated significant antibacterial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its electrophilic nature. It can undergo various reactions such as nucleophilic substitution and acylation, facilitating the formation of more complex structures.
Table 1: Reactions Involving this compound
| Reaction Type | Conditions | Product |
|---|---|---|
| Nucleophilic Substitution | Base: NaOH; Solvent: DMF | Morpholine derivatives |
| Acylation | Acyl chloride; Base: Pyridine | Acetylated morpholine derivatives |
| Condensation | Aldehyde; Catalyst: Acid | β-lactam derivatives |
Material Science
The unique structural features of this compound allow it to be utilized in the development of new materials, particularly in polymer chemistry. Its ability to form stable bonds with various substrates makes it suitable for creating functionalized polymers.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This has implications for developing high-performance materials used in coatings and composites .
Mechanism of Action
The mechanism of action of 2-bromo-1-(morpholin-4-yl)((2)H)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Additionally, its ethanone group can participate in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Substituents and Their Impact:
Notes:
Functional Roles of Bromoethanones:
Notes:
- Morpholine derivatives are favored in drug design for their balanced lipophilicity and solubility.
- Halogenated aryl bromoethanones (e.g., Cl, F, I) are pivotal in developing antimicrobial and anti-inflammatory agents .
Physical Properties
Melting Points and Solubility:
Notes:
- Morpholine’s polar N,O-heterocycle likely improves aqueous solubility compared to purely aromatic analogs.
Biological Activity
2-Bromo-1-(morpholin-4-yl)((2)H)ethan-1-one, also known by its CAS number 40299-87-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C6H10BrNO2, with a molecular weight of 208.055 g/mol. The compound features a bromine atom attached to an ethanone moiety and a morpholine ring, which contributes to its biological properties.
Antiproliferative Activity
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 5.0 ± 0.5 |
| HepG2 (Liver) | 3.2 ± 0.3 |
| MCF7 (Breast) | 8.7 ± 0.9 |
| A549 (Lung) | 6.5 ± 0.7 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed the highest potency against HepG2 cells, suggesting a selective effect on liver cancer cells.
The mechanisms underlying the biological activity of this compound involve several pathways:
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing progression to mitosis. Flow cytometry analyses revealed that treatment with the compound led to an increase in G2-phase cells and a decrease in M-phase cells.
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases. Flow cytometric analysis showed a significant increase in early apoptotic cells upon treatment.
- Inhibition of Key Kinases : Studies have indicated that the compound inhibits insulin-like growth factor receptor (IGF1R), which plays a crucial role in cell proliferation and survival pathways.
Table 2: Kinase Inhibition Profile
| Kinase | Inhibition (%) at 10 µM |
|---|---|
| IGF1R | 76.84 |
| EGFR | 24.36 |
| VEGFR1 | 11.86 |
Structure-Activity Relationship (SAR)
The presence of the morpholine moiety is essential for the biological activity of this compound. Variations in substituents on the morpholine ring or modifications to the bromine position significantly affect potency:
- Morpholine Substitutions : Compounds with different substituents on the morpholine ring were evaluated for their antiproliferative effects, revealing that certain substitutions enhance activity.
- Bromine Positioning : The positioning of bromine in relation to other functional groups was found to be critical; alterations led to diminished activity.
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in colony formation ability, indicating its potential as an anti-cancer agent.
- Mechanistic Insights : Another investigation revealed that the compound's ability to induce apoptosis was linked to its effect on Bcl-2 family proteins, leading to a decrease in anti-apoptotic Bcl-2 expression and an increase in pro-apoptotic Bax levels.
Q & A
(B) What are the optimal synthetic routes for 2-bromo-1-(morpholin-4-yl)ethan-1-one, and how can purity be maximized?
Methodological Answer:
The compound is synthesized via regioselective α-bromination of 1-(morpholin-4-yl)ethan-1-one. Key steps:
- Regioselective Bromination: Use bromine-dioxane complexes under anhydrous conditions to minimize side reactions (e.g., di-bromination). Yield improvements (up to 81%) are achieved by slow addition of the brominating agent at room temperature .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and confirm via H/C NMR .
(B) How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction (Mo-Kα radiation) resolves bond lengths and angles. Use SHELXL for refinement, accounting for anisotropic displacement parameters. ORTEP diagrams (WinGX suite) visualize thermal ellipsoids .
- Spectroscopy: H NMR (δ ~3.7 ppm for morpholine protons; δ ~4.5 ppm for CHBr), C NMR (δ ~200 ppm for ketone), and IR (C=O stretch ~1700 cm) confirm functional groups .
(A) How can regioselectivity challenges in bromination be addressed experimentally?
Methodological Answer:
Regioselectivity at the α-carbon is influenced by:
- Catalyst Choice: FeBr or AlBr polarizes the carbonyl, directing bromine to the α-position.
- Solvent Effects: Non-polar solvents (dioxane) stabilize transition states, reducing electrophilic aromatic substitution byproducts.
- Kinetic Control: Low temperatures (0–5°C) favor α-bromination over thermodynamically driven side reactions .
(A) How should researchers handle crystallographic data discrepancies (e.g., twinning or disorder) for this compound?
Methodological Answer:
- Twinning: Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R < 0.05 and Hooft parameter |y| < 0.10 .
- Disorder: Apply PART/SUMP restraints for overlapping morpholine conformers. Electron density maps (e.g., Fo-Fc) guide anisotropic refinement .
(B) What nucleophilic reactions are feasible with the bromoethylketone moiety?
Methodological Answer:
The C-Br bond undergoes:
- SN2 Reactions: Amines (e.g., piperidine) displace bromide in polar aprotic solvents (DMF, 60°C). Monitor by F NMR if fluorinated nucleophiles are used .
- Cross-Coupling: Suzuki-Miyaura reactions with Pd(PPh)/KCO in toluene/ethanol (1:1) introduce aryl groups. GC-MS tracks boronic acid consumption .
(A) How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- DFT Calculations (Gaussian 16): Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potentials, identifying electrophilic hotspots (e.g., carbonyl carbon).
- Docking Studies (AutoDock Vina): Simulate binding to enzymes (e.g., kinases) using morpholine as a hydrogen-bond acceptor. Validate with IC assays .
(B) What safety protocols are essential for handling this compound?
Methodological Answer:
- Lab Practices: Use nitrile gloves and fume hoods; bromoethylketones are lachrymatory.
- Waste Disposal: Quench excess bromine with NaSO before aqueous disposal .
(A) How do structural modifications (e.g., halogen substitution) affect bioactivity?
Methodological Answer:
- Lipophilicity: LogP increases with bromine (vs. chlorine/fluorine), enhancing membrane permeability (measure via shake-flask/HPLC).
- Enzyme Inhibition: Replace morpholine with piperidine to test selectivity against serine hydrolases. Use fluorescence polarization for binding affinity (K) .
(A) How to resolve contradictions between spectral data and crystallographic results?
Methodological Answer:
- Dynamic Effects: NMR may average conformers, while crystallography captures static structures. Compare variable-temperature NMR with DFT-simulated conformers.
- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., C-H···O) to explain packing vs. solution behavior .
(B) What solvents and conditions stabilize the compound during storage?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
